1-(3,4-Dichlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O3S/c16-13-6-3-11(9-14(13)17)20-15(21)19-8-7-10-1-4-12(5-2-10)24(18,22)23/h1-6,9H,7-8H2,(H2,18,22,23)(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSESMKFQZCLEEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea typically involves the reaction of 3,4-dichloroaniline with 4-sulfamoylbenzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, forming the desired urea derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Key Reaction Data
| Parameter | Value | Source |
|---|---|---|
| Solvent | Acetone | |
| Catalyst | K₂CO₃ | |
| Reaction Time | 5–30 min | |
| Yield | 68–98% (similar analogs) |
Microwave-Assisted Urea Formation
Microwave irradiation enhances reaction efficiency for urea derivatives, as demonstrated in related syntheses :
-
Procedure : Reacting 3,4-dichloroaniline with 2-(4-sulfamoylphenyl)ethyl isocyanate under microwave irradiation (80–120°C, 2–10 min).
-
Advantages : Reduced reaction time (2–10 min vs. hours) and improved yields (85–98%) .
Stability Under Acidic and Basic Conditions
The compound’s stability is influenced by its urea backbone and sulfamoyl group:
-
Acidic Hydrolysis : The urea linkage (-NHCONH-) undergoes slow hydrolysis in strong acids (e.g., HCl, H₂SO₄), producing 3,4-dichloroaniline and sulfamoylphenethylamine .
-
Basic Conditions : Stable under mild bases (pH 8–10) but degrades in strong alkaline solutions (pH >12) via cleavage of the sulfamoyl group .
Degradation Products
| Condition | Products Formed |
|---|---|
| 6M HCl, reflux | 3,4-Dichloroaniline + Sulfamoylphenethylamine |
| 1M NaOH, 60°C | 4-Sulfamoylphenethyl alcohol + CO₂ + NH₃ |
Enzymatic Interactions and Urease Inhibition
The compound exhibits structural similarities to urease inhibitors, as shown in biochemical studies :
-
Mechanism : Competes with urea for binding to the urease active site via hydrogen bonding with the dichlorophenyl and sulfamoyl groups .
-
Activity : IC₅₀ values for related urea derivatives range from 11.2 ± 0.81 to 56.7 ± 0.76 μM, outperforming thiourea (IC₅₀ = 21.7 ± 0.34 μM) .
Key Interactions in Urease Binding
| Interaction Type | Residues Involved |
|---|---|
| Hydrogen Bonding | His⁵⁹⁴, Asp⁶³³ |
| Hydrophobic | Leu⁵⁴⁷, Met⁶³⁷ |
| π-Anion | Ni²⁺ in active site |
Functionalization at the Sulfamoyl Group
The sulfamoyl (-SO₂NH₂) moiety undergoes selective reactions:
Scientific Research Applications
Medicinal Chemistry
1-(3,4-Dichlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea has been investigated for its anticancer and antimicrobial properties. The sulfonamide group is particularly significant in drug design, as it can interact with various biological targets, making it a candidate for developing new therapeutic agents.
Anticancer Activity
Research indicates that this compound can induce apoptosis in cancer cells by targeting critical signaling pathways such as Akt and ERK2. It has shown significant activity against various cancer cell lines:
- Case Study 1 : A derivative exhibited IC50 values ranging from 7 to 20 µM against breast and prostate cancer cell lines.
- Case Study 2 : Another study reported an IC50 value as low as 1.50 µM in human leukemia cell lines, indicating potent activity.
Antimicrobial Research
The compound's potential antimicrobial properties are also being explored. Its structure allows for interaction with bacterial enzymes or receptors, which could lead to the development of new antibiotics or antimicrobial agents.
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions (e.g., oxidation and reduction) allows chemists to modify its structure for specific applications.
Industrial Applications
The compound may also find utility in the industrial sector, particularly in the development of new materials or as a precursor for other chemicals used in manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs and their substituents:
*Calculated based on substituent contributions.
Key Observations:
- Sulfamoyl vs. Halogen Substituents: The sulfamoyl group in the target compound likely enhances hydrophilicity compared to halogenated analogs like 1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)urea, which has a logP of ~5.38 . This may improve bioavailability or reduce nonspecific binding.
- Alkyl vs. Aromatic Linkers : The ethyl linker in the target compound provides conformational flexibility, unlike rigid analogs like BTdCPU, which features a fused heterocyclic system .
Antimicrobial Activity:
- The thiourea analog 1-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea demonstrated potent antibacterial activity against S. aureus and S. cocci (). The sulfur substitution may enhance membrane penetration compared to urea derivatives .
- Diuron : Primarily a herbicide, Diuron inhibits photosynthesis in plants but shows moderate toxicity to mammals and aquatic organisms . Its dimethyl group reduces polarity, contributing to environmental persistence.
Enzyme Inhibition:
- A-425619 (1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea): A TRPV1 antagonist, highlighting the role of aromatic substituents in modulating ion channel activity .
Target Selectivity:
Toxicity and Environmental Impact
Biological Activity
1-(3,4-Dichlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C16H16Cl2N2O3S
- Molecular Weight : 393.28 g/mol
- CAS Number : 92023-65-9
Biological Activity Overview
The biological activity of this compound has been studied for its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties through various mechanisms:
-
Mechanism of Action :
- Induces apoptosis in cancer cells by targeting specific signaling pathways such as Akt and ERK2.
- Inhibits angiogenesis, which is crucial for tumor growth and metastasis.
-
Case Studies :
- A study demonstrated that derivatives of urea compounds showed IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating potent activity against malignancies such as breast and prostate cancer .
- Another investigation highlighted that compounds similar to this urea derivative effectively reduced cell viability in human leukemia cell lines with IC50 values as low as 1.50 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
-
Mechanism of Action :
- Exhibits bactericidal effects by disrupting bacterial cell membranes, leading to cell lysis.
-
Case Studies :
- In vitro studies revealed that related compounds displayed minimum inhibitory concentrations (MIC) against pathogens such as E. faecalis and P. aeruginosa ranging from 40 to 50 µg/mL. These results were comparable to standard antibiotics like ceftriaxone .
- The effectiveness of the compound was assessed through inhibition zone diameters, showing significant antibacterial activity with zones measuring up to 30 mm against certain strains .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | IC50 Values (µM) | MIC (µg/mL) |
|---|---|---|---|
| Anticancer | Apoptosis induction via Akt/ERK2 signaling | 7 - 20 | N/A |
| Inhibition of angiogenesis | |||
| Antimicrobial | Membrane disruption | N/A | 40 - 50 |
| Comparison with ceftriaxone |
Q & A
Q. What synthetic methodologies are reported for 1-(3,4-dichlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea, and how can reaction conditions be optimized?
The synthesis of urea derivatives typically involves coupling aromatic amines with isocyanates or carbamoyl chlorides under controlled conditions. For example, analogous compounds like N-[3-(9H-carbazol-9-yl)propyl]-N’-(3,4-dichlorophenyl)urea are synthesized via nucleophilic substitution or condensation reactions in solvents like dichloromethane or ethanol . Optimization may include adjusting temperature, solvent polarity, or catalyst selection (e.g., triethylamine for acid scavenging). Reaction progress should be monitored via TLC or HPLC-MS to isolate intermediates and final products.
Q. How can the structural identity of this compound be confirmed?
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions on aromatic rings and urea linkage .
- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement, as demonstrated for 1-(4-chlorophenyl)-3-{5-[(E)-2-phenyl-ethenyl]-1,3,4-thiadiazol-2-yl}urea .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and fragmentation patterns .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Enzyme Inhibition Assays : Test against targets like serine proteases or kinases using fluorometric or colorimetric substrates (e.g., 1-(4-amidinophenyl)-3-(4-chlorophenyl)urea inhibits serine protease 1 with IC values determined via kinetic studies) .
- Cellular Viability Assays : Use MTT or resazurin assays in cancer cell lines to screen for antiproliferative effects .
Advanced Research Questions
Q. How can experimental design address contradictory data in biological activity studies?
Contradictions may arise from variations in cell lines, assay conditions, or compound stability. To resolve this:
- Dose-Response Curves : Use a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Replicate Studies : Include ≥3 biological replicates and statistical validation (e.g., ANOVA with post-hoc tests) .
- Stability Testing : Assess compound degradation in buffer or serum via HPLC to rule out false negatives .
Q. What advanced techniques are suitable for studying its environmental fate and toxicity?
- Environmental Partitioning : Measure log (octanol-water coefficient) to predict bioaccumulation potential .
- Biotransformation Studies : Use LC-QTOF-MS to identify metabolites in soil or aquatic models .
- Ecotoxicology : Evaluate acute/chronic toxicity in Daphnia magna or algae, following OECD guidelines .
Q. How can molecular docking and dynamics simulations elucidate its mechanism of action?
- Target Identification : Dock the compound into protein active sites (e.g., serine proteases) using software like AutoDock Vina. Compare binding poses with known inhibitors .
- Free Energy Calculations : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to calculate binding free energy () and validate interactions (e.g., hydrogen bonds with catalytic residues) .
Q. What strategies improve pharmacokinetic properties for therapeutic development?
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoformulations .
- Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic hotspots for structural modification .
- Blood-Brain Barrier Penetration : Predict via PAMPA-BBB assays or quantitative structure-property relationship (QSPR) models .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Confirmation
Q. Table 2. Recommended Assays for Bioactivity Screening
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
